3-fluoro-4-methoxy-N-(thiophen-3-ylmethyl)benzamide
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Overview
Description
3-fluoro-4-methoxy-N-(thiophen-3-ylmethyl)benzamide is an organic compound that features a benzamide core substituted with a fluorine atom, a methoxy group, and a thiophen-3-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-methoxy-N-(thiophen-3-ylmethyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluoro-4-methoxybenzoic acid and thiophen-3-ylmethanamine.
Amide Bond Formation: The carboxylic acid group of 3-fluoro-4-methoxybenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This is followed by the addition of thiophen-3-ylmethanamine to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the amide bond formation step and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-fluoro-4-methoxy-N-(thiophen-3-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The amide bond can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux.
Substitution: Nucleophiles like sodium methoxide in methanol at elevated temperatures.
Major Products Formed
Oxidation: 3-hydroxy-4-methoxy-N-(thiophen-3-ylmethyl)benzamide.
Reduction: 3-fluoro-4-methoxy-N-(thiophen-3-ylmethyl)benzylamine.
Substitution: 3-substituted-4-methoxy-N-(thiophen-3-ylmethyl)benzamide derivatives.
Scientific Research Applications
3-fluoro-4-methoxy-N-(thiophen-3-ylmethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biology: It can serve as a probe to study biological pathways involving its molecular targets.
Material Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
Industry: It can be employed in the development of new catalysts or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-fluoro-4-methoxy-N-(thiophen-3-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methoxy group can participate in hydrogen bonding and hydrophobic interactions, respectively, enhancing the compound’s binding affinity. The thiophen-3-ylmethyl group can further modulate the compound’s activity by interacting with aromatic residues in the target protein.
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-4-methoxy-N-(4-methylphenyl)benzamide
- 3-fluoro-4-methoxy-N-(2-thienylmethyl)benzamide
- 3-fluoro-4-methoxy-N-(3-methoxyphenyl)benzamide
Uniqueness
3-fluoro-4-methoxy-N-(thiophen-3-ylmethyl)benzamide is unique due to the presence of the thiophen-3-ylmethyl group, which can impart distinct electronic and steric properties compared to other similar compounds. This uniqueness can translate to different biological activities and applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-(thiophen-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2S/c1-17-12-3-2-10(6-11(12)14)13(16)15-7-9-4-5-18-8-9/h2-6,8H,7H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMOISGQLEMHJJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=CSC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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